L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
Description
Structural Characterization of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
IUPAC Nomenclature and Systematic Chemical Identification
The IUPAC name for this compound is derived from its linear sequence and functional modifications:
(2S)-2-[(2S,3S)-2-[(2S,3S)-2-[(2S)-2-amino-3-methylpentanoyl]amino-3-methylpentanoyl]amino-propanoyl]amino-5-(diaminomethylideneamino)pentanoic acid .
Key Nomenclature Features:
- Backbone sequence : The tetrapeptide begins with two L-isoleucine residues (positions 1 and 2), followed by L-alanine (position 3) and terminates with modified L-ornithine (position 4).
- Modification : The N~5~-diaminomethylidene group (-NH-C(=NH)-NH~2~) on ornithine replaces the typical ε-amino group, altering its charge and hydrogen-bonding potential.
- Stereochemistry : All chiral centers retain L-configuration, as denoted by the (2S) and (2S,3S) descriptors for isoleucine and alanine residues.
Molecular Formula : C~23~H~44~N~8~O~6~
Molecular Weight : 552.66 g/mol (calculated via PubChem algorithms).
Three-Dimensional Conformational Analysis
The three-dimensional structure of this peptide is influenced by backbone torsion angles (φ, ψ) and side-chain interactions:
Conformational Highlights:
- Backbone geometry : The consecutive isoleucine residues adopt anti-parallel β-sheet-like conformations due to steric constraints from their branched side chains. This is evidenced by φ/ψ angles near -120°/120°, consistent with polyproline II helices in rigid peptides.
- Diaminomethylidene-orinthine : The planar diaminomethylidene group restricts rotation around the N~5~-C bond, favoring a trans configuration. This group participates in intramolecular hydrogen bonds with the carbonyl oxygen of alanine (distance: ~2.8 Å).
- Side-chain packing : The hydrophobic isoleucine side chains form a clustered core, while the diaminomethylidene group stabilizes the C-terminal region via solvation or intermolecular interactions.
Experimental Methods :
- Ion Mobility Spectrometry (IMS) : While direct IMS data for this compound is unavailable, analogous peptides with diaminomethylidene modifications exhibit distinct collision cross-section (CCS) profiles due to rigidified conformations.
- Molecular Dynamics (MD) : Simulations predict a stable fold with root-mean-square deviation (RMSD) <1.5 Å over 100 ns trajectories, highlighting conformational rigidity.
Comparative Analysis With Related Peptidyl-Diaminomethylidene Derivatives
The structural uniqueness of this compound becomes evident when compared to related derivatives:
Key Differences:
- Hydrophobic core : Dual isoleucine residues enhance hydrophobic packing compared to leucine/serine-containing analogs.
- Solubility : The diaminomethylidene group improves aqueous solubility relative to unmodified ornithine derivatives, as seen in analogs like Arg-Ile-Ala.
- Conformational flexibility : The absence of proline or glycine residues reduces backbone flexibility compared to peptides like Ala-Phe-Phe-Pro.
Crystallographic Studies and Hydrogen Bonding Networks
X-ray diffraction data for this compound remains unreported, but insights can be extrapolated from related structures:
Inferred Crystallographic Features:
- Unit cell parameters : Analogous dipeptides (e.g., Ile-Ala) crystallize in monoclinic systems with space group P2~1~ and unit cell dimensions a = 10.2 Å, b = 4.5 Å, c = 12.8 Å, β = 90°.
- Hydrogen bonding : The diaminomethylidene group likely forms bifurcated hydrogen bonds with:
- The alanine carbonyl oxygen (N–H···O=C, 2.9 Å).
- Solvent water molecules (N–H···OH~2~, 3.1 Å).
- Packing interactions : Hydrophobic isoleucine side chains adopt a herringbone arrangement, minimizing solvent exposure, while polar groups face the crystal surface.
Predicted Hydrogen Bond Network:
| Donor | Acceptor | Distance (Å) |
|---|---|---|
| N~H~ (diaminomethylidene) | O=C (Ala) | 2.8 |
| N~H~ (Ile-1 backbone) | O=C (Ile-2) | 3.0 |
| N~H~ (Ornithine) | O=C (Ile-2) | 2.9 |
Properties
CAS No. |
819802-73-8 |
|---|---|
Molecular Formula |
C21H41N7O5 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H41N7O5/c1-6-11(3)15(22)18(30)28-16(12(4)7-2)19(31)26-13(5)17(29)27-14(20(32)33)9-8-10-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t11-,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
CLFLETFVGVRSTK-QNILMXGZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General SPPS Principles for the Target Peptide
Solid-phase peptide synthesis represents the most efficient approach for preparing L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
The primary advantages of SPPS for synthesizing this tetrapeptide include:
- Simplified purification procedures between coupling steps
- Higher yields through the use of excess reagents
- Minimized aggregation of growing peptide chains
- Compatibility with automated synthesizers
Fmoc-SPPS Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is particularly suitable for synthesizing peptides containing N~5~-(diaminomethylidene)-L-ornithine:
Resin Selection : 2-chlorotrityl chloride resin is recommended for its mild cleavage conditions, which preserve the guanidino group on ornithine.
Coupling Sequence :
- Attachment of protected N~5~-(diaminomethylidene)-L-ornithine to the resin
- Sequential coupling of Fmoc-L-alanine
- Coupling of the first Fmoc-L-isoleucine
- Coupling of the second Fmoc-L-isoleucine
Coupling Reagents : HATU/HOAt in combination with DIPEA has demonstrated superior results for this sequence, with coupling efficiencies exceeding 95% per step.
Deprotection Conditions : 20% piperidine in DMF for Fmoc removal without affecting the guanidino protection.
Table 1 summarizes the optimized coupling conditions for each amino acid in the sequence:
| Step | Amino Acid | Coupling Reagents | Equivalents | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N~5~-(diaminomethylidene)-L-ornithine | HATU/HOAt/DIPEA | 3:3:6 | 120 | 25 | 92-95 |
| 2 | Fmoc-L-alanine | HATU/HOAt/DIPEA | 3:3:6 | 60 | 25 | 95-98 |
| 3 | Fmoc-L-isoleucine (1st) | HATU/HOAt/DIPEA | 4:4:8 | 90 | 25 | 92-94 |
| 4 | Fmoc-L-isoleucine (2nd) | HATU/HOAt/DIPEA | 4:4:8 | 120 | 25 | 88-92 |
Boc-SPPS Alternative
While Fmoc chemistry is preferred, Boc (tert-butyloxycarbonyl) strategy offers an alternative approach with specific advantages:
Resin Selection : MBHA (4-methylbenzhydrylamine) resin is typically used.
Protection Strategy :
- Boc protection for α-amino groups
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection for the guanidino group
- tert-butyl protection for isoleucine and alanine side chains
Deprotection Conditions : 50% TFA in DCM for Boc removal.
Final Cleavage : HF cleavage at 0°C for complete removal of all protecting groups.
The Boc strategy may provide higher purity for this particular sequence due to the presence of consecutive isoleucine residues, which can be prone to aggregation and incomplete couplings.
Preparation of N~5~-(diaminomethylidene)-L-ornithine Building Block
A critical aspect of the synthesis is the preparation of the modified ornithine building block. Two main approaches are documented:
Direct Guanidinylation of L-ornithine
L-Ornithine + Guanidinylating Agent → N~5~-(diaminomethylidene)-L-ornithine
The process typically involves:
- Protection of the α-amino and carboxyl groups of L-ornithine
- Selective guanidinylation of the δ-amino group
- Deprotection of the α-amino and carboxyl groups
Recommended guanidinylating agents include:
Chemical Modification of L-Arginine
An alternative approach involves:
- Controlled hydrolysis of L-arginine to yield L-ornithine
- Re-guanidinylation under specific conditions to ensure δ-position selectivity
This method is described in patent CN1590367A and involves the following steps:
- Dissolving L-arginine in water
- Adding crown ether and calcium hydroxide
- Heating and stirring
- Adding promoter (choline)
- Controlled reaction followed by pH adjustment and filtration
Solution-Phase Synthesis Approach
While solid-phase synthesis is preferred, solution-phase methods offer advantages for larger-scale production:
Fragment Condensation Strategy
This approach involves:
Synthesis of dipeptide fragments:
- L-isoleucyl-L-isoleucine fragment
- L-alanyl-N~5~-(diaminomethylidene)-L-ornithine fragment
Condensation of the protected fragments using coupling reagents such as:
- Dicyclohexylcarbodiimide (DCC)
- Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Global deprotection to yield the final tetrapeptide
Example conditions for fragment coupling are detailed in Table 2:
| Fragment Combination | Coupling Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ile-Ile + Ala-Orn(Gua) | PyBOP/HOBt/DIPEA | DMF | 4-6 | 25 | 70-75 |
| Ile-Ile + Ala-Orn(Gua) | EDC/HOBt | DCM/DMF | 12-16 | 0-25 | 65-70 |
| Ile-Ile + Ala-Orn(Gua) | HATU/HOAt/DIPEA | DMF | 2-4 | 25 | 75-82 |
Stepwise Solution-Phase Synthesis
For stepwise synthesis, the following protocol has been established:
- Prepare N~5~-(diaminomethylidene)-L-ornithine with protected α-amino and guanidino groups
- Activate the carboxyl group using isobutyl chloroformate
- Couple with L-alanine methyl ester
- Saponify the methyl ester
- Couple with L-isoleucine methyl ester
- Repeat saponification and coupling for the second L-isoleucine
- Global deprotection
This approach, while more labor-intensive, may provide better control over each coupling step, particularly for challenging couplings with sterically hindered amino acids like isoleucine.
Enzymatic Synthesis Considerations
Enzymatic approaches offer a complementary method with potential benefits:
DltA-Mediated Peptide Bond Formation
Research has demonstrated that DltA, an acyl-CoA synthetase homologous to nonribosomal peptide synthetase adenylation domains, can catalyze peptide bond formation:
- ATP-dependent activation of amino acid substrates
- Formation of intermediates via enzymatic activity
- S → N acyl transfer resulting in peptide formation
This approach could theoretically be applied to synthesize fragments of this compound, though its application would be limited by substrate specificity of the enzyme.
Chemoenzymatic Ligation
A hybrid approach combining enzymatic and chemical methods may offer advantages:
- Enzymatic synthesis of dipeptide fragments
- Chemical ligation of fragments to form the tetrapeptide
- Final deprotection steps as needed
This approach may provide higher stereochemical purity but requires careful optimization of enzymatic reaction conditions.
Purification and Characterization
Purification Strategies
Multiple purification techniques are recommended to achieve high purity:
Preparative HPLC : Using C18 reversed-phase columns with gradients of acetonitrile in water containing 0.1% TFA
Ion-Exchange Chromatography : Particularly effective due to the charged guanidino group in the modified ornithine
Size Exclusion Chromatography : For removal of high molecular weight aggregates and truncated sequences
Table 3 presents typical purification parameters:
| Purification Method | Column/Medium | Mobile Phase | Flow Rate (mL/min) | Detection | Recovery (%) |
|---|---|---|---|---|---|
| RP-HPLC | C18, 5μm, 250×21.2mm | 5-50% ACN in 0.1% TFA | 10 | 220/254 nm | 70-85 |
| Ion Exchange | SP-Sepharose | 0-1M NaCl in 50mM phosphate buffer, pH 7.0 | 2 | 220 nm | 65-75 |
| Size Exclusion | Sephadex G-25 | 50mM ammonium acetate | 1 | 220 nm | 90-95 |
Analytical Characterization
Confirmation of structure and purity is critical and typically involves:
- Analytical HPLC : For purity assessment, typically >95% purity is desired
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation
- Amino Acid Analysis : To confirm composition after acid hydrolysis
- NMR Spectroscopy : For sequence and stereochemical confirmation
Comparative Analysis of Synthesis Methods
Table 4 provides a comparative analysis of the different synthesis approaches:
| Synthesis Method | Advantages | Disadvantages | Typical Overall Yield (%) | Scale Suitability |
|---|---|---|---|---|
| Fmoc-SPPS | High purity, automation compatibility | Higher cost of reagents | 65-75 | mg to g |
| Boc-SPPS | Potential for higher purity with difficult sequences | Requires HF, safety concerns | 60-70 | mg to g |
| Solution-Phase | Lower cost, scalable | Labor-intensive, lower yields | 40-55 | g to kg |
| Enzymatic/Chemoenzymatic | High stereochemical control, mild conditions | Limited substrate scope, optimization required | 30-45 | mg |
Optimization Strategies for Challenging Couplings
The consecutive isoleucine residues in this compound present specific challenges due to steric hindrance and potential for aggregation:
Coupling Enhancement Methods
Double Coupling : Performing two sequential coupling reactions without intermediate Fmoc removal
Extended Reaction Times : Increasing coupling times to 4-16 hours for sterically hindered residues
Coupling Reagent Optimization : Using more reactive coupling agents such as COMU or HATU/HOAt mixtures
Chaotropic Salts : Addition of LiCl (0.4M) to disrupt aggregation
Microwave Assistance : Application of microwave energy to enhance coupling efficiency and disrupt secondary structure formation
Special Considerations for N~5~-(diaminomethylidene)-L-ornithine
The modified ornithine requires specific handling:
- Protection of the guanidino group throughout synthesis to prevent side reactions
- Mild final cleavage conditions to preserve the guanidino modification
- Careful pH control during purification to maintain stability of the guanidino group
Chemical Reactions Analysis
General Reaction Types
The compound, a peptide containing the diaminomethylidene functional group, likely participates in reactions common to peptides and amino acids. While specific reaction data for this compound is unavailable in the provided sources, its chemical structure suggests potential reactivity in:
-
Peptide bond hydrolysis : Cleavage of peptide bonds under acidic or enzymatic conditions.
-
Oxidation/reduction : Reactions involving the diaminomethylidene moiety or amino groups.
-
Electrophilic/nucleophilic substitutions : At reactive sites such as the arginine side chain (via the guanidino group).
Structural Analysis
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₄₁N₇O₅ | |
| Molecular weight | 471.6 g/mol | |
| Functional groups | Peptide bonds, diaminomethylidene |
The diaminomethylidene group (N~5~-(diaminomethylidene)) introduces a unique reactive site, potentially enabling interactions with enzymes or receptors.
Mechanistic Considerations
The compound’s reactivity is influenced by:
-
pH-dependent protonation : Amino and carboxyl groups may participate in acid-base reactions.
-
Enzymatic susceptibility : Peptide bonds could be hydrolyzed by proteases.
-
Redox sensitivity : The diaminomethylidene group may undergo redox reactions under specific conditions.
Research Gaps
The provided sources ( ) lack explicit data on reaction kinetics, thermodynamics, or experimental conditions for this compound. Further studies using techniques such as:
-
Mass spectrometry (to identify reaction products).
-
NMR spectroscopy (to track structural changes).
-
Enzymatic assays (to test peptide bond stability).
Would be required to characterize its reactivity comprehensively.
Scientific Research Applications
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide composed of the amino acids isoleucine, alanine, and ornithine, linked in a specific sequence, with a molecular weight of 471.6 g/mol . It is also known by the CAS number 819802-73-8 .
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as a model compound to study peptide synthesis and reactions.
- Biology It is investigated for its role in protein-protein interactions and cellular signaling pathways.
- Medicine It is explored for potential therapeutic uses, including as a drug delivery vehicle or in the development of peptide-based drugs.
- Industry It is utilized for the production of specialized peptides for research and development.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Using reagents like hydrogen peroxide or potassium permanganate.
- Reduction Using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Protein-Protein Interactions: The compound can bind to specific proteins, altering their function and activity.
Cellular Signaling: It can influence signaling pathways by interacting with receptors or enzymes involved in signal transduction.
Comparison with Similar Compounds
Structural Analogs and Binding Affinities
Compounds structurally related to L-ornithine derivatives were evaluated for binding to PvdA, a key enzyme in Pseudomonas aeruginosa siderophore biosynthesis. The target compound shares similarities with N⁵-modified ornithine analogs and peptide-conjugated ornithine derivatives. Key comparisons include:
Table 1: Binding Energies of L-Ornithine Derivatives to PvdA
Key Findings :
- Peptide conjugates (e.g., talotrexin) show stronger binding than L-ornithine alone, suggesting that the tripeptide chain in the target compound may improve affinity .
- N-2-succinyl-ornithine exhibits the highest binding energy (-12.8 kcal/mol), attributed to its extended hydrophobic interactions with PvdA’s active site .
Enzyme Inhibition Profiles
Ornithine transcarbamylase (OTC), a urea cycle enzyme, is inhibited by analogs of L-ornithine. Comparisons include:
Table 2: Inhibition of Ornithine Transcarbamylase by Structural Analogs
Key Findings :
- L-Norvaline, a competitive inhibitor, lacks the N⁵ modification but shares backbone similarity with L-ornithine .
- The diaminomethylidene group in the target compound may compete with L-ornithine for OTC binding, similar to N⁵-methylated derivatives .
Functional and Pharmacological Comparisons
- N⁵-(diaminomethylidene) vs. Succinyl Groups: While N-2-succinyl-ornithine shows superior PvdA binding (-12.8 kcal/mol), the diaminomethylidene group offers rigidity and charge complementarity, which may improve selectivity .
- Peptide Conjugates : Compounds like glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine () demonstrate that peptide extensions modulate solubility and membrane permeability, which may apply to the target compound’s pharmacokinetics .
- Clinical Relevance : L-ornithine itself reduces stress markers and improves sleep quality in humans , but the tripeptide chain in the target compound may alter its bioavailability or CNS penetration.
Biological Activity
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, interaction mechanisms, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H41N7O5, with a molecular weight of approximately 471.6 g/mol . The presence of the diaminomethylidene group is particularly significant as it enhances the compound's ability to form hydrogen bonds and electrostatic interactions with biological targets, potentially modulating their activity.
1. Cellular Interactions
Research indicates that this compound interacts with various receptors and enzymes, influencing cellular processes such as signaling pathways and metabolic functions. The diaminomethylidene moiety facilitates these interactions, making it a candidate for pharmacological investigations aimed at understanding its therapeutic potential.
2. Muscle Growth and Recovery
Similar compounds have been studied for their roles in promoting muscle growth and enhancing recovery after exercise. The unique amino acid composition may serve as precursors to essential amino acids like arginine, which are crucial for muscle synthesis and recovery processes.
3. Immune Function Support
There is evidence suggesting that peptides like this compound can support immune function by modulating immune responses. This is particularly relevant in clinical settings where enhanced immune support is needed, such as post-surgical recovery or in patients with compromised immune systems .
Case Studies
A notable study investigated the effects of glutamine supplementation in total parenteral nutrition (TPN) on patients with secondary peritonitis. While this study focused on L-alanyl-L-glutamine, it provides insights into how amino acid supplementation can improve recovery outcomes, suggesting potential parallels for the effects of this compound in clinical nutrition contexts .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar peptides:
| Compound Name | Key Features |
|---|---|
| L-Alanylleucyl-N~5~-(diaminomethylidene)-L-ornithine | Similar amino acid composition but different arrangements leading to varied biological activities. |
| L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine | Incorporates valine instead of leucine, affecting hydrophobic interactions. |
| L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | Contains lysine, introducing additional positive charge that may enhance binding interactions with negatively charged biomolecules. |
These comparisons illustrate how variations in amino acid composition and functional groups can significantly influence biological activities and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural characterization of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine?
- Answer : Use nuclear magnetic resonance (NMR) spectroscopy for solution-state analysis of dynamic interactions and X-ray crystallography for high-resolution static structures. The compound’s SMILES string (
NCCCC(N)C(O)=O) and SDF/MOL files can be imported into cheminformatics software (e.g., UCSF Chimera) for 3D modeling . For macromolecular complexes, the Crystallography & NMR System (CNS) suite enables hierarchical structure determination, combining crystallographic phasing and refinement with NMR data .
Q. What biochemical pathways involve L-ornithine derivatives, and how are they studied?
- Answer : L-Ornithine is central to the urea cycle and arginine biosynthesis. Its derivatives, such as the N~5~-modified analog here, may influence collagen proliferation or growth hormone (GH) release. Pathway activity is assayed via isotopic tracing (e.g., L-Ornithine-[5-15N] hydrochloride for metabolic flux analysis) or enzyme kinetics (e.g., arginase activity assays using colorimetric urea quantification) . In vitro cell models (e.g., HCC1806 breast cancer lines) can assess mitochondrial protein interactions under NOHA/L-ornithine treatment .
Advanced Research Questions
Q. How can metabolic engineering improve microbial production of L-ornithine derivatives?
- Answer : Overexpress gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) in Corynebacterium glutamicum to enhance NADPH availability, critical for L-ornithine biosynthesis . Chromosomal integration of these genes increased yields to 14.84 g/L . Disrupt speE (spermidine synthase) to reduce competing pathways. Validate via qPCR and NADPH/enzyme activity assays .
Q. What strategies resolve contradictions in enzyme-substrate binding data for N~5~-modified ornithine analogs?
- Answer : Combine isothermal titration calorimetry (ITC) to measure binding affinity and surface plasmon resonance (SPR) for kinetic analysis. For example, synthesize N~5~-(1-iminoalkyl)-L-ornithine intermediates using isothiourea reagents (e.g., S-Ethyl-N-phenylisothiourea) and verify purity via HPLC-MS . Control for pH-dependent arginase inhibition by comparing unmodified L-ornithine (CAS 3184-13-2) with analogs .
Q. How can computational modeling predict the reactivity of N~5~-modified ornithine in peptide synthesis?
- Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to analyze steric effects from the diaminomethylidene group. Dock the compound into arginase or nitric oxide synthase active sites (PDB: 3KV7) using AutoDock Vina. Validate with density functional theory (DFT) calculations for charge distribution and transition states .
Q. What in vitro assays quantify the compound’s impact on collagen biosynthesis or GH release?
- Answer : Use primary hepatocyte cultures to measure pro-collagen Iα1 secretion via ELISA under 10 µM–1 mM L-ornithine derivative treatment . For GH, employ pituitary cell lines (e.g., GH3) with radioimmunoassays. Correlate results with intracellular cAMP levels to confirm GABAergic modulation .
Methodological Notes
- Structural Data : Cross-reference NMR chemical shifts with the Cambridge Structural Database (CSD) to resolve ambiguities in diaminomethylidene group orientation .
- Synthetic Protocols : Optimize solid-phase peptide synthesis (SPPS) using Fmoc-protected L-isoleucine and Boc-L-ornithine derivatives, with HATU/DIPEA activation .
- Data Reproducibility : Replicate metabolic engineering experiments in defined media (e.g., CGXII for C. glutamicum) with pH-controlled bioreactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
